N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide
Overview
Description
N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained attention due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
The metabotropic glutamate receptor subtype 7 (mGluR7) is a G protein-coupled receptor that is predominantly expressed in the central nervous system. N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide acts as a selective agonist of mGluR7, which leads to the inhibition of neurotransmitter release. This mechanism of action is believed to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine. Additionally, this compound has been shown to have neuroprotective effects and can promote neurogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide is its selectivity for mGluR7, which allows for more targeted modulation of neurotransmitter release. Additionally, this compound has been shown to have a relatively low toxicity profile. However, one limitation of this compound is its poor solubility in water, which can make it challenging to use in certain lab experiments.
Future Directions
There are several future directions for research on N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide. One area of interest is the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as the development of more efficient synthesis methods. Finally, the development of more selective and potent agonists of mGluR7 could lead to the development of more effective treatments for neurological disorders.
Scientific Research Applications
N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Studies have shown that this compound can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play critical roles in these disorders.
Properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]-N-prop-2-enyl-5-sulfamoylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-11-21(13-16-8-6-5-7-14(16)2)19(22)18-12-17(25(20,23)24)10-9-15(18)3/h4-10,12H,1,11,13H2,2-3H3,(H2,20,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWPWODWTVIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N(CC=C)CC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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